3-(phenylsulfonyl)-N-(1,3-thiazol-2-yl)propanamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves directed lithiation, aryne-mediated cyclization, and quenching of aryllithium intermediates with various electrophiles. For example, Stanetty et al. (1997) presented a novel synthesis approach for benzo[d]-1,2-thiazole-1,1-dioxides derivatives via directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, highlighting a mechanism rationalized by control experiments (Stanetty, Krumpak, Emerschitz, & Mereiter, 1997).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction data, providing insights into the crystalline form and spatial arrangement. Saeed, Mumtaz, and Flörke (2010) elucidated the crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, offering detailed structural parameters (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
The reactivity and functional group transformations are crucial in understanding the compound's chemistry. The formation of dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides by treatment with butyllithium, leading to γ-hydroxy amides convertible to furanones, as described by Tanaka et al. (1984), is an example of chemical reactivity that provides insights into the compound's potential transformations (Tanaka, Wakita, Yoda, & Kaji, 1984).
Physical Properties Analysis
Investigations into the physical properties, such as solubility, melting point, and crystalline form, are essential for understanding the compound's behavior under different conditions. While specific studies on "3-(Phenylsulfonyl)-N-(1,3-thiazol-2-yl)propanamide" were not found, research on similar compounds provides valuable comparisons.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and stability under various conditions, are pivotal for the compound's application in synthesis and potential industrial applications. The study by Abbasi et al. (2020) on novel bi-heterocycles illustrates the process of synthesizing related compounds and evaluating their chemical properties, such as reactivity and inhibition potential (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Shah, Ashraf, Shahid, & Seo, 2020).
Scientific Research Applications
Herbicidal Activity
α-Phenylsulfonyl alkanamides, closely related to the chemical structure , have been synthesized and evaluated for their herbicidal activities. These compounds demonstrated significant herbicidal effects against paddy weeds while showing no adverse impact on rice plants. The sulfonyl compounds exhibited superior activity compared to their sulfinyl and thio analogues (Omokawa et al., 1985).
Synthetic Methodology for Heterocyclic Derivatives
Research has highlighted the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives via directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, showcasing a novel approach to accessing a variety of heterocyclic compounds. This methodology involves aryne-mediated cyclization and quenching of aryllithium intermediates with electrophiles, offering a new pathway for the synthesis of potentially biologically active molecules (Stanetty et al., 1997).
Inhibition of Matrix Metalloproteinases
A study on the synthesis of novel heterocyclic inhibitors of matrix metalloproteinases, specifically thiadiazines, revealed that these compounds are potent inhibitors. Their structure entails a screw-boat conformation of the thiadiazine ring, suggesting their potential application in therapeutic interventions against diseases mediated by matrix metalloproteinases (Schröder et al., 2001).
Antimicrobial Activities
Research on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety demonstrated promising antimicrobial properties. This study aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety, highlighting the vast potential of sulfonamide-based compounds in developing antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-11(14-12-13-7-8-18-12)6-9-19(16,17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRMMXXCQWHJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide |
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